Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)-
Description
Thieno[3,2-b]pyridine is a bicyclic heterocyclic compound consisting of a fused thiophene and pyridine ring system. The compound "Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)-" features a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 3. These substituents significantly influence its electronic and steric properties. The methyl group contributes to steric effects and modulates solubility.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c1-5-4-14-6-2-3-7(9(10,11)12)13-8(5)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIVBOMGPNBRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220111 | |
| Record name | Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283721-01-6 | |
| Record name | Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1283721-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine derivatives often involves multicomponent reactions. One common method includes the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods
Industrial production methods for thieno[3,2-b]pyridine derivatives typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl group at position 3 and the trifluoromethyl group at position 5 direct reactivity toward electrophilic and nucleophilic agents.
Hydrolysis of Ester Derivatives
-
Reaction : Methyl esters of related thieno[3,2-b]pyridines undergo saponification to form carboxylic acids.
Example:
Methyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate (3 ) → 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylic acid (21 ) via ethanolic NaOH .
Conditions : Reflux in ethanol with NaOH, followed by acidification.
Hydrazide Formation
-
Reaction : Carboxylate esters react with hydrazine hydrate to form carbohydrazides.
Example:
Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate (3 ) → 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide (5 ) under neat conditions .
Cyclization Reactions
The amino and hydrazide functionalities enable intramolecular cyclizations to form fused heterocycles.
Pyridothienopyrimidine Formation
-
Reaction : Hydrazones derived from carbohydrazides undergo Thorpe-Ziegler cyclization.
Example:
Hydrazones 6a–d → Pyridothienopyrimidines 8a–d using triethyl orthoformate .
Conditions : Reflux in acetic acid or ethanol.
Unexpected Cyclization with Acetic Acid
-
Reaction : Heating carbohydrazide 5 with acetic acid yields a pyrido-thieno-pyrimidine derivative (12 ) .
Product : 3-Amino-2-methyl-7-(2-thienyl)-9-trifluoromethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-one.
Electrophilic Aromatic Substitution
The thienyl and pyridine rings participate in electrophilic substitutions, though the trifluoromethyl group deactivates the ring.
Nitration and Halogenation
-
Example : Related compounds like 6-nitro-7-(trifluoromethyl)thieno[3,2-b]pyridine (3l ) are synthesized via nitration .
Conditions : HNO₃/H₂SO₄ at low temperatures.
Diazotization and Curtius Rearrangement
-
Reaction : Diazotization of carbohydrazide 5 forms acyl azide 18 , which undergoes Curtius rearrangement to yield imidazolone 20 .
Conditions : NaNO₂/HCl at 0–5°C.
Oxazinone Formation
Cross-Coupling Reactions
The trifluoromethyl group enhances stability in metal-catalyzed couplings.
Suzuki-Miyaura Coupling
-
Example : Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates are synthesized via Pd-catalyzed coupling with arylboronic acids .
Conditions : Pd(PPh₃)₄, THF, reflux.
N-Substitution Reactions
The amino group at position 3 undergoes alkylation or acylation.
Alkylation with Methyl Iodide
Scientific Research Applications
Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities such as anticancer, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Thieno[3,2-b]pyridine Derivatives with Halogen Substituents
- 5-Chloro-7-methoxy thieno[3,2-b]pyridine: Synthesized via hydrolysis and chlorination steps, this derivative highlights the role of halogen atoms in directing reactivity. The chloro group facilitates further cross-coupling reactions, while methoxy enhances solubility .
- 2-Bromo-5-(6-fluoropyridin-3-yl)thieno[3,2-b]pyridine: Bromine at position 2 enables Suzuki-Miyaura coupling with aryl boronic esters (87.5% yield), demonstrating the utility of halogenated intermediates in constructing complex architectures .
b. Trifluoromethyl-Substituted Analogues
- 6-(Trifluoromethyl)thieno[3,2-b]pyridine Derivatives: Compounds like 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine (CAS: 672951-24-5) showcase the -CF₃ group’s role in enhancing lipophilicity and binding affinity, making such derivatives valuable in drug discovery .
c. Methyl-Substituted Analogues
- 3-Methylthieno[3,2-b]pyridine: Methyl groups at position 3 improve thermal stability, as seen in related thieno[3,2-b]thiophene derivatives (e.g., decomposition temperatures >300°C in TGA) .
Key Observations :
- Trifluoromethyl vs. Methyl Groups: The -CF₃ group complicates synthesis due to its electron-withdrawing nature, often requiring specialized catalysts (e.g., FeCl₃-SiO₂ in ethanol reflux) . Methyl groups, being electron-donating, facilitate electrophilic substitutions.
- Halogen vs. Methoxy Groups : Bromine/chlorine substituents enable cross-coupling reactions (e.g., Suzuki), whereas methoxy groups enhance solubility but limit further functionalization .
Biological Activity
Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Biological Activities
Thieno[3,2-b]pyridine derivatives have been shown to exhibit various biological activities, including:
- Anticancer Properties : Several studies have reported the anticancer effects of thieno[3,2-b]pyridine compounds against different cancer cell lines.
- Antiviral Activity : Research indicates potential efficacy against hepatitis C virus (HCV).
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties.
The anticancer activity of thieno[3,2-b]pyridine compounds is often attributed to their ability to inhibit specific molecular targets involved in cancer progression. For instance, they may interfere with:
- Enzyme Inhibition : Inhibition of tyrosine kinases such as VEGFR-2 and Src, which are implicated in tumor angiogenesis and cell proliferation.
- Cell Cycle Regulation : Certain compounds induce cell cycle arrest in cancer cells.
Case Studies
-
Triple-Negative Breast Cancer (TNBC)
- A study evaluated the effects of thieno[3,2-b]pyridine derivatives on MDA-MB-231 and MDA-MB-468 cell lines. The results showed significant growth inhibition with minimal effects on non-tumorigenic cells (MCF-12A) .
- Table 1: Growth Inhibition Data
Compound Cell Line GI50 (µM) Effect on Non-Tumorigenic Cells 2e MDA-MB-231 13 Low 2e MDA-MB-468 15 Low
- Hepatitis C Virus (HCV)
Synthesis and Evaluation
Recent studies have focused on synthesizing novel thieno[3,2-b]pyridine derivatives and evaluating their biological activity:
- Synthesis Techniques : Compounds were synthesized using methods like Suzuki-Miyaura cross-coupling.
- Biological Evaluation : Assays such as sulforhodamine B and trypan blue exclusion were employed to assess cytotoxicity and cell viability .
Notable Compounds
Compound 2e has emerged as a promising candidate due to its significant antitumor activity against TNBC cells while showing low toxicity in normal cells . The compound was further analyzed for its effects on cell cycle profiles, showing an increase in the G0/G1 phase and a decrease in the S phase after treatment .
Q & A
(Basic) What are the established synthetic routes for preparing 3-methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine, and what key intermediates are involved?
Answer:
The synthesis of trifluoromethyl-substituted thieno[3,2-b]pyridines often involves cyclocondensation reactions or functionalization of preformed pyridine/thiophene scaffolds. A three-step approach is commonly employed:
Trifluoromethylation : Introduce the trifluoromethyl group via CuCF₃-mediated cross-coupling or halogen exchange (e.g., using chloro/bromo precursors and fluoroform-derived reagents) .
Cyclization : Form the thieno[3,2-b]pyridine core via intramolecular cyclization of intermediates like 6-substituted pyridine-3-carbonitriles, often using reagents such as POCl₃ or thiourea derivatives .
Methylation : Install the 3-methyl group via nucleophilic substitution or alkylation of a thiolate intermediate .
Key intermediates include halogenated pyridine precursors (e.g., 2-chloro-5-(trifluoromethyl)pyridine) and cyclopropane-containing derivatives for ring closure .
(Basic) What spectroscopic and analytical techniques are critical for confirming the structure of 3-methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine?
Answer:
Structural validation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity. DEPT and 2D NMR (e.g., COSY, HSQC) resolve overlapping signals in the thienopyridine core .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns, particularly for the CF₃ group .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .
Supplementary data (e.g., elemental analysis, IR) further corroborate purity and functional groups .
(Advanced) How can researchers optimize regioselectivity during trifluoromethylation of thieno[3,2-b]pyridine precursors?
Answer:
Regioselectivity challenges arise due to competing substitution at multiple halogenated positions. Strategies include:
- Directed Metalation : Use directing groups (e.g., amides, sulfonamides) to guide trifluoromethylation to specific sites .
- Temperature Control : Lower temperatures (−40°C to 0°C) favor kinetically controlled reactions, reducing side products .
- Catalyst Tuning : Copper(I) iodide with chelating ligands (e.g., phenanthroline) enhances selectivity for C-5 over C-3 positions in pyridine systems .
Validate outcomes via LC-MS monitoring and comparative NMR studies of isolated isomers .
(Advanced) What methodologies resolve discrepancies in cytotoxicity data between sensitive and multidrug-resistant (MDR) cell lines for this compound?
Answer:
Discrepancies may stem from efflux pump activity (e.g., P-glycoprotein) in MDR lines. Methodological solutions:
- Efflux Inhibition : Co-treatment with verapamil or cyclosporine A to block pumps, followed by re-evaluation of IC₅₀ values .
- Mechanistic Profiling : Combine cell viability assays with cell cycle analysis (flow cytometry) and apoptosis markers (Annexin V/PI staining) to differentiate cytotoxic vs. cytostatic effects .
- Resistance Reversal Studies : Test synergy with known MDR modulators (e.g., tariquidar) to assess compound-specific resistance mechanisms .
(Advanced) How can structure-activity relationship (SAR) studies guide the design of more potent thieno[3,2-b]pyridine analogs?
Answer:
SAR strategies involve systematic modifications:
- Core Substitutions : Replace the 3-methyl group with bulkier alkyl chains or electron-withdrawing groups to enhance binding affinity. For example, ethyl or cyclopropyl groups improve hydrophobic interactions in enzyme pockets .
- Heteroatom Replacement : Substitute sulfur in the thiophene ring with selenium or oxygen to modulate electronic properties and metabolic stability .
- Trifluoromethyl Positioning : Compare bioactivity of 5-CF₃ vs. 4-CF₃ analogs to map steric and electronic requirements of the target protein .
Validate hypotheses via molecular docking (e.g., AutoDock Vina) and in vitro kinase inhibition assays .
(Basic) What are the recommended protocols for handling and storing 3-methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine to ensure stability?
Answer:
- Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation and moisture absorption .
- Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid hydrolysis of the trifluoromethyl group .
- Purity Monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) to detect decomposition products .
(Advanced) What computational tools are effective for predicting the metabolic pathways of this compound in preclinical studies?
Answer:
- In Silico Metabolism : Use software like MetaSite or GLORYx to identify potential oxidation sites (e.g., methyl groups, thiophene sulfur) .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates in human liver microsomes .
- Metabolite Identification : Combine LC-MS/MS with isotopic labeling (e.g., ¹⁸O-water) to trace hydroxylation and demethylation pathways .
(Advanced) How can researchers address low solubility of this compound in aqueous buffers for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate or ester groups at the 3-methyl position for enzymatic cleavage in vivo .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .
- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or DMSO/PBS mixtures (<1% v/v) for intravenous administration .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
